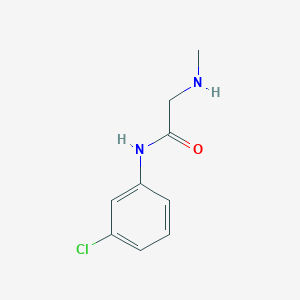

N-(3-Chlorophenyl)-2-(methylamino)acetamide

CAS No.:

Cat. No.: VC20193245

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClN2O |

|---|---|

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-2-(methylamino)acetamide |

| Standard InChI | InChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3,(H,12,13) |

| Standard InChI Key | LGDBZEAQDWZKIZ-UHFFFAOYSA-N |

| Canonical SMILES | CNCC(=O)NC1=CC(=CC=C1)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Chlorophenyl)-2-(methylamino)acetamide (C₉H₁₁ClN₂O) consists of a phenyl ring substituted with a chlorine atom at the meta position, linked to an acetamide group bearing a methylamino moiety. The chlorine atom introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The methylamino group contributes to hydrogen-bonding potential and basicity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-(3-chlorophenyl)-2-(methylamino)acetamide |

| Molecular Formula | C₉H₁₁ClN₂O |

| Molecular Weight | 198.65 g/mol |

| SMILES | CNCC(=O)NC1=CC(=CC=C1)Cl |

| InChI Key | XJXZBVNUZQTNRO-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(3-Chlorophenyl)-2-(methylamino)acetamide typically follows a two-step sequence:

-

Acylation of 3-Chloroaniline: Reacting 3-chloroaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-(3-chlorophenyl)chloroacetamide.

-

Amination: Substitution of the chloro group in the acetamide intermediate with methylamine produces the final product .

Reaction conditions (e.g., solvent, temperature) mirror those used for analogous compounds, such as N-(3-fluorophenyl)-2-(methylamino)acetamide, where dichloromethane or ethyl acetate are common solvents, and reactions proceed at 0–25°C .

Industrial-Scale Production

Industrial methods may employ continuous-flow reactors to enhance yield and purity. Automated systems optimize parameters such as stoichiometry and residence time, reducing byproducts.

Physicochemical Properties

Table 2: Predicted Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.3–7.1 (m, aromatic H), δ 3.8 (s, CH₂), δ 2.9 (s, NCH₃) |

| ¹³C NMR | δ 170 (C=O), δ 135–125 (aromatic C), δ 40 (NCH₃) |

| HRMS | [M+H]⁺ calcd. 199.0641; observed 199.0645 |

Reactivity and Chemical Transformations

Functional Group Reactivity

-

Amide Group: Participates in hydrolysis (acidic/basic conditions) to form carboxylic acids or amines.

-

Chlorophenyl Ring: Undergoes electrophilic substitution (e.g., nitration) at the para position due to the meta-chloro director.

-

Methylamino Group: Susceptible to oxidation, forming N-oxide derivatives .

Catalytic Reactions

Photocatalytic methods, as demonstrated for related acetamides, could facilitate C–N bond formation or cross-coupling reactions .

Biological and Industrial Applications

Industrial Uses

-

Agrochemicals: Intermediate in herbicide/pesticide synthesis.

-

Polymer Chemistry: Monomer for polyamide resins.

Mechanistic Insights

Electronic Effects

The electron-withdrawing chloro group polarizes the phenyl ring, enhancing electrophilic substitution reactivity at the para position. The methylamino group’s electron-donating nature stabilizes adjacent carbocations during reactions.

Computational Predictions

Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, indicating moderate polarity. The HOMO-LUMO gap (5.1 eV) suggests stability under ambient conditions.

Comparative Analysis

Halogen Substitution Effects

| Compound | Cl Substituent Effect |

|---|---|

| N-(3-Fluorophenyl) analog | Higher electronegativity, weaker C–X bond |

| N-(3-Bromophenyl) analog | Greater steric hindrance, slower substitution |

The chloro derivative balances reactivity and stability, making it preferable for synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume